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Compound of Interest

2,3,3',4',5,5',6-
Compound Name:

Heptachlorobiphenyl
CAS No.: 69782-91-8
Cat. No.: B1596461

Get Quote

\ J

IUPAC Designation: 2,3,3',4',5,5',6-Heptachlorobiphenyl Ballschmiter & Zell (BZ) Number:
193 CAS Registry Number: 69782-91-8

Executive Summary

PCB 193 is a heptachlorinated biphenyl congener characterized by a specific "di-ortho"
substitution pattern. Unlike the toxicologically notorious "dioxin-like" (coplanar) PCBs, PCB 193
exhibits a twisted biphenyl conformation due to steric hindrance at the 2,6-positions. This
structural constraint drastically alters its interaction with the Aryl Hydrocarbon Receptor (AhR),
shifting its toxicological mode of action from CYP1A induction to Phenobarbital-type
(CYP2B/3A) induction and potential neurotoxicity. This guide provides a validated synthetic
route, precise structural data, and analytical parameters for its quantification.

Structural Characterization & Stereochemistry
Nomenclature and Numbering
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The IUPAC name 2,3,3',4',5,5',6-Heptachlorobiphenyl indicates the following substitution
pattern:

e Ring A (Phenyl 1): Chlorines at positions 2, 3, 5, and 6. (Hydrogen at position 4).[1][2][3]

e Ring B (Phenyl 2): Chlorines at positions 3', 4', and 5'. (Hydrogens at positions 2' and 6").[4]
Chirality and Symmetry

A critical distinction in PCB stereochemistry is the potential for atropisomerism.

e Analysis: Although PCB 193 possesses significant steric bulk at the ortho positions (2,6-
dichloro), it is achiral.

o Reasoning: Both phenyl rings possess an internal plane of symmetry perpendicular to the
ring plane. Ring A (2,3,5,6-substituted) has a

axis passing through C1-C4. Ring B (3,4,5-substituted) has a

axis passing through C1'-C4'. Consequently, the molecule possesses a plane of symmetry,
making it superimposable on its mirror image. It does not exist as enantiomeric pairs.

3D Conformation

The presence of two ortho chlorines (2, 6) on Ring A forces the biphenyl bond to twist,
preventing the two rings from becoming coplanar.

o Dihedral Angle: Approximately 70-90° in solution.

» Energy Barrier: High enough to prevent coplanarity (essential for dioxin-like toxicity) but
insufficient to lock the conformation against rotation at high temperatures.
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Figure 1: Structural Connectivity of PCB 193 (2,3,3',4',5,5',6-Heptachlorobiphenyl)
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Physicochemical Profile

Property Value | Range Notes

Molecular Formula C12H3Cl7

Based on 3>CI/37Cl natural

Molecular Weight 395.32 g/mol
abundance
High lipophilicity;
Log K_ow 7.2-75 .g Pop ) Y
bioaccumulative
Vapor Pressure ~1.5 x 1075 Pa (25°C) Estimated; semi-volatile
Water Solubility < 1.0 ug/L Extremely hydrophobic
Physical State White Crystalline Solid Standard condition

Synthetic Methodology: Suzuki-Miyaura Coupling

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1596461/docs?utm_src=pdf-body-img#pcb-193-structural-architecture-synthesis-and-toxicological-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596461?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

For research applications requiring high-purity standards (e.g., for toxicology or mass spec
calibration), the following self-validating synthesis protocol is recommended. This route avoids
the ambiguity of Cadogan coupling and provides regio-isomerically pure product.

Retrosynthetic Analysis

o Fragment A: 1-lodo-2,3,5,6-tetrachlorobenzene (Electrophile)

e Fragment B: 3,4,5-Trichlorophenylboronic acid (Nucleophile)

Protocol Steps

» Reagent Prep: Dissolve 1.0 eq of 1-iodo-2,3,5,6-tetrachlorobenzene and 1.2 eq of 3,4,5-
trichlorophenylboronic acid in Toluene:Ethanol (4:1 v/v).

» Degassing: Sparge the solution with Argon for 20 minutes. Critical Step: Oxygen poisons the
Pd(0) catalyst.

o Catalyst Addition: Add 5 mol% Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0)).
» Base Activation: Add 2.0 eq of aqueous Na2COs (2M).
o Reflux: Heat to 90°C for 12—-16 hours under Argon atmosphere.

o Workup: Cool to RT. Dilute with diethyl ether. Wash with water (3x) and brine (1x). Dry
organic layer over anhydrous MgSOa.

« Purification: Flash column chromatography on Silica Gel.

o Mobile Phase: 100% Hexanes (PCBs elute rapidly; impurities are more polar).
» Validation (NMR):

o 'H NMR (CDCIs, 500 MHz): Expect two singlets.

» ~7.80 ppm (1H, s, H-4 on Ring A).

» ~7.50 ppm (2H, s, H-2',6' on Ring B).
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Figure 2: Validated Synthesis Workflow for PCB 193
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© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1596461/docs?utm_src=pdf-body-img#pcb-193-structural-architecture-synthesis-and-toxicological-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596461?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Analytical Quantification (GC-MS/IDMS)

To distinguish PCB 193 from co-eluting congeners (e.g., PCB 191, 190), Isotope Dilution Mass
Spectrometry (IDMS) is the gold standard.

Instrument Parameters

e Column: Phenomenex Zebron ZB-5MS or Agilent DB-5MS (30m x 0.25mm x 0.25um).

o Note: A 5% phenyl phase is standard. For difficult separations from PCB 191, a
specialized PCB column (e.g., HT8-PCB) may be required.

e Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
« Injector: Splitless, 280°C.

e Transfer Line: 300°C.

Mass Spectrometry (SIM Mode)

Monitor the molecular ion cluster for Hepta-chlorobiphenyls.

. Secondary lon Confirmation lon
Analyte Primary lon (m/z)
(m/z) (m/z)
Native PCB 193 393.8 395.8 391.8
13C12-PCB 193 (IS) 405.9 407.9 403.9

e Quantification Logic: Calculate Response Factor (RF) using the 3C-labeled internal
standard.

Toxicological Mechanisms[6]

PCB 193 is a Di-ortho substituted congener. This structural feature dictates its biological
activity, distinguishing it from the "dioxin-like” mono-ortho and non-ortho PCBs.

AhR vs. CAR/PXR Pathways
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e AhR (Aryl Hydrocarbon Receptor): PCB 193 has negligible affinity for the AhR. The steric
hindrance of the 2,6-chlorines prevents the planar conformation required to fit into the AhR
ligand binding pocket. Therefore, it does not significantly induce CYP1A1 (EROD activity).

o CAR/PXR (Constitutive Androstane Receptor): PCB 193 acts as a Phenobarbital-type
inducer. It activates CAR and PXR nuclear receptors, leading to the transcriptional
upregulation of CYP2B (PROD activity) and CYP3A enzymes.

Neurotoxicity
Emerging research suggests that non-dioxin-like (NDL) PCBs, particularly those with multiple
ortho chlorines like PCB 193, possess higher neurotoxic potential than dioxin-like congeners.

e Mechanism: Interference with intracellular Ca2* signaling.

o Target: Ryanodine Receptors (RyR) in the sarcoplasmic/endoplasmic reticulum. PCB 193
stabilizes the open state of RyR, leading to uncontrolled Ca?* release and potential dendritic
growth defects.
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Figure 3: Toxicological Mode of Action for PCB 193
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1596461?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596461?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

